

Technical Guide: 1-Bromo-4-(phenylethynyl)benzene in Research and Development

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Compound of Interest

Compound Name: 1-Bromo-4-(phenylethynyl)benzene

Cat. No.: B089151

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CAS Number: 13667-12-4

This technical guide provides an in-depth overview of **1-Bromo-4-(phenylethynyl)benzene**, a key building block in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and pathway visualizations.

Chemical and Physical Properties

1-Bromo-4-(phenylethynyl)benzene is a solid organic compound with a molecular formula of $C_{14}H_9Br$.^[1] It is also known by other names, including 1-(4-Bromophenyl)-2-phenylacetylene. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	13667-12-4	[1][2]
Molecular Formula	C ₁₄ H ₉ Br	[1]
Molecular Weight	257.13 g/mol	[3]
Appearance	White to pale yellow solid	[4]
Melting Point	104-106 °C	[4]
Purity	>98.0% (GC)	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **1-Bromo-4-(phenylethynyl)benzene**.

Spectroscopy	Data
¹ H NMR (CDCl ₃ , 200MHz)	δ 7.62-7.58 (m, 4H), 7.44-7.40 (m, 3H), 7.18-7.15 (m, 2H)
¹³ C NMR	Signals for aromatic carbons are expected.
Infrared (IR)	Characteristic peaks for C-H (aromatic), C≡C, and C-Br bonds.

Synthesis Protocol: Sonogashira Coupling

1-Bromo-4-(phenylethynyl)benzene is commonly synthesized via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1,4-dibromobenzene).[5][6]

Experimental Protocol

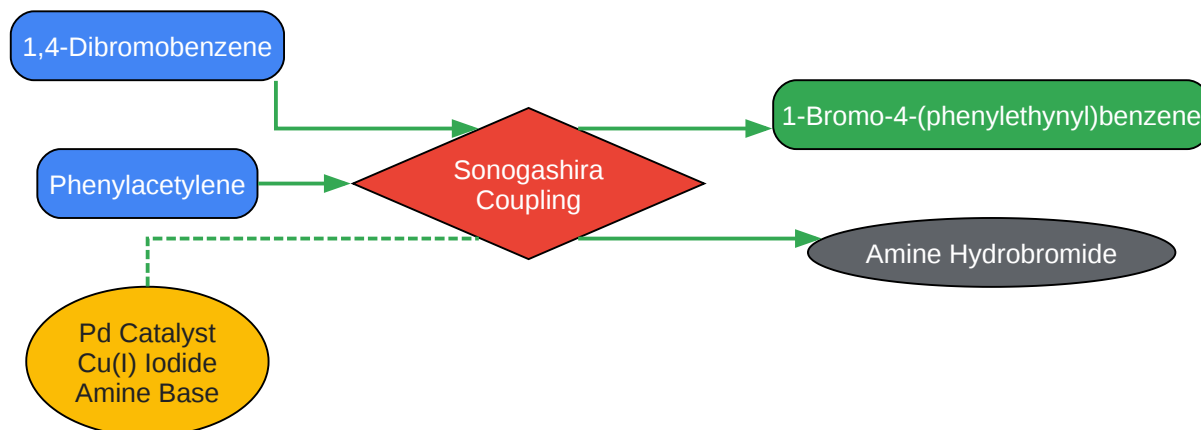
Materials:

- 1,4-dibromobenzene

- Phenylacetylene
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine)
- Anhydrous and anaerobic solvent (e.g., THF or DMF)

Procedure:

- In a round-bottom flask, dissolve 1,4-dibromobenzene in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the palladium catalyst and copper(I) iodide to the solution.
- Add the amine base to the reaction mixture.
- Slowly add phenylacetylene to the flask.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction and perform an aqueous work-up.
- Extract the product with a suitable organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-Bromo-4-(phenylethynyl)benzene**.



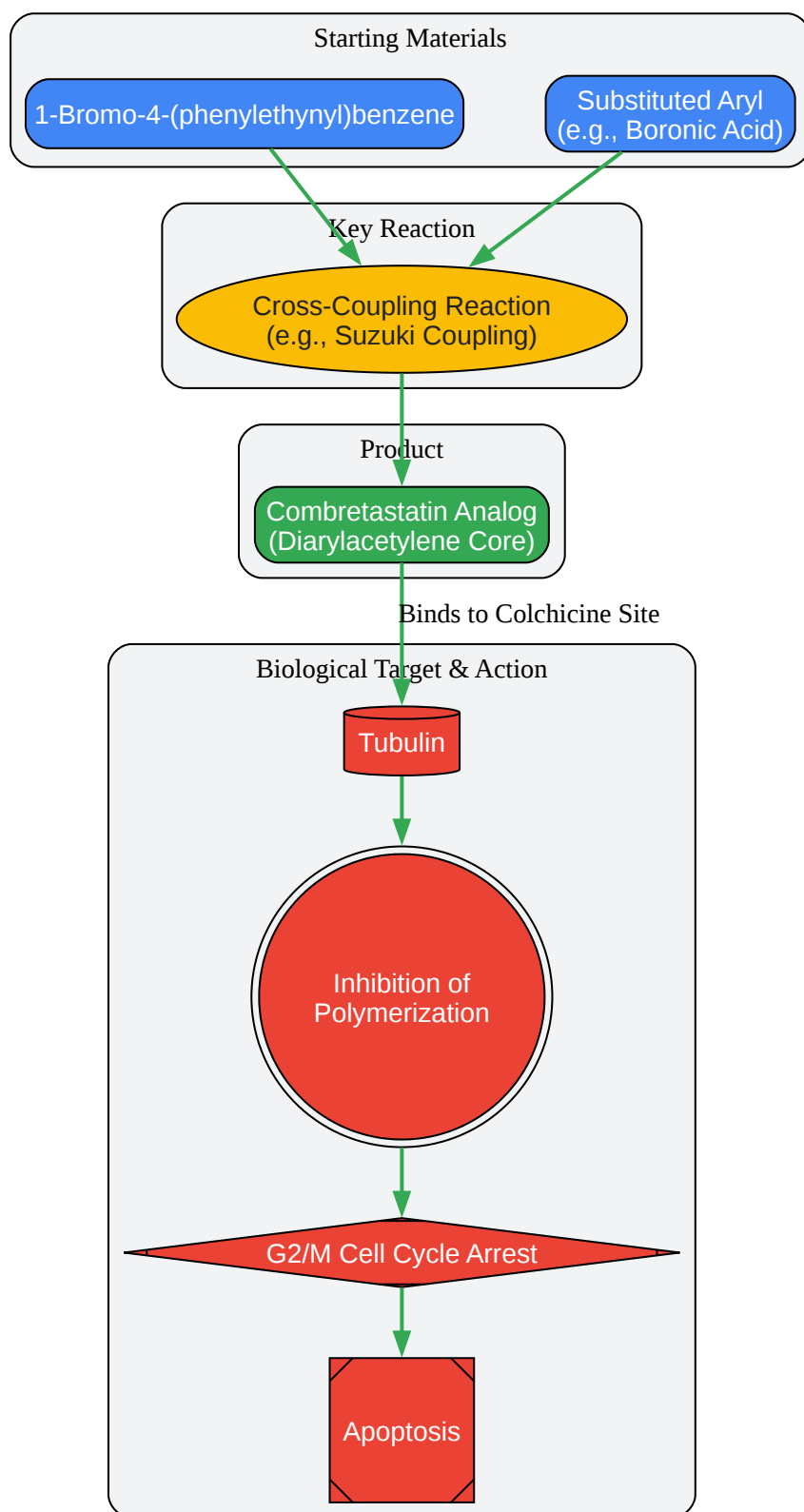
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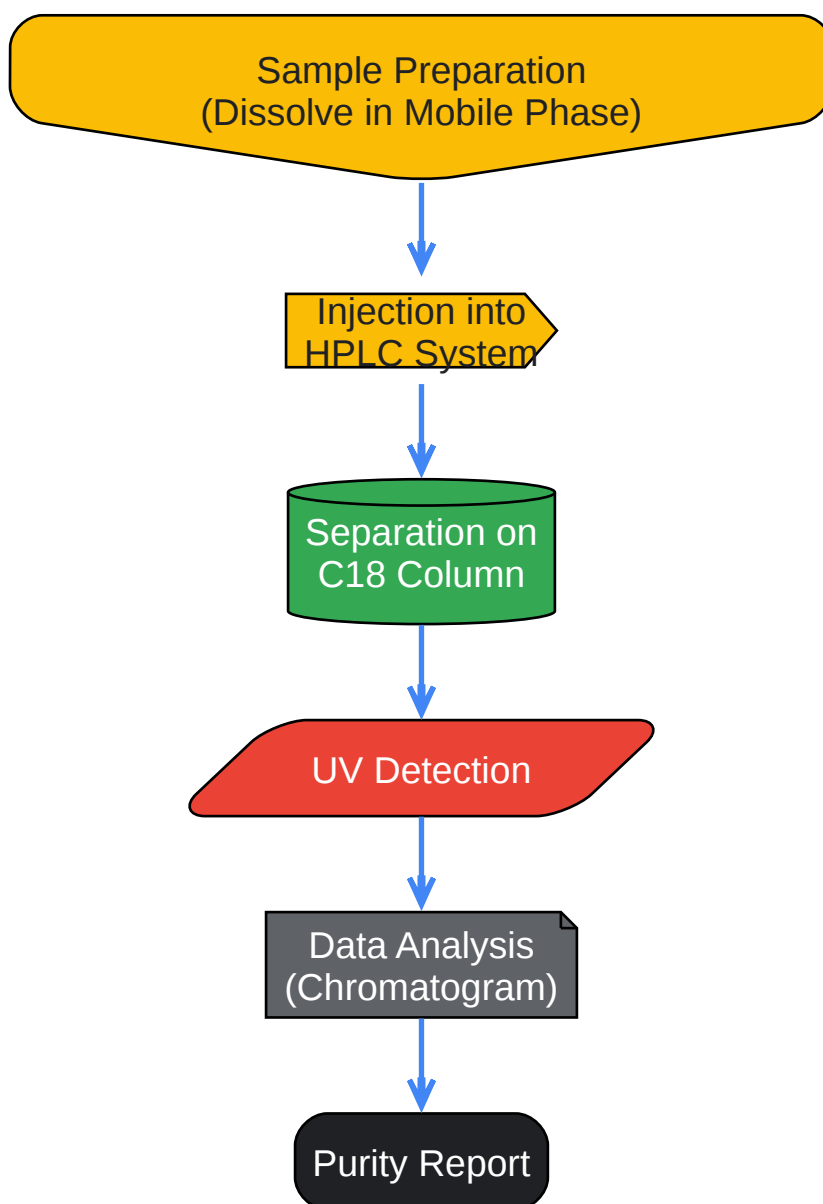
Caption: Sonogashira synthesis of **1-Bromo-4-(phenylethynyl)benzene**.

Application in Drug Development: Synthesis of Combretastatin Analogs

1-Bromo-4-(phenylethynyl)benzene is a valuable precursor in the synthesis of combretastatin analogs, a class of potent tubulin polymerization inhibitors with significant anticancer activity.[7] [8] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

The synthesis of combretastatin A-4, a prominent member of this class, can be achieved through various synthetic routes, with some starting from brominated precursors.[4][9][10] The general strategy involves the coupling of two substituted phenyl rings. While a direct synthesis of Combretastatin A-4 from **1-Bromo-4-(phenylethynyl)benzene** is not the most common route, the latter serves as a key building block for structurally related analogs where the ethylene bridge of combretastatin is replaced by an ethynylene linker.





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